molecular formula C15H22ClN B1487436 3-Phenyl-1-azaspiro[4.5]decane hydrochloride CAS No. 2204053-71-2

3-Phenyl-1-azaspiro[4.5]decane hydrochloride

Cat. No.: B1487436
CAS No.: 2204053-71-2
M. Wt: 251.79 g/mol
InChI Key: QEQSMFMBAFLLEN-UHFFFAOYSA-N
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Description

3-Phenyl-1-azaspiro[45]decane hydrochloride is a chemical compound with a complex structure that includes a phenyl group attached to a spirocyclic azaspiro[45]decane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1-azaspiro[45]decane hydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1-azaspiro[4.5]decane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amines.

Scientific Research Applications

3-Phenyl-1-azaspiro[4.5]decane hydrochloride has several applications in scientific research, including:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

  • Biology: The compound may serve as a ligand in biochemical studies, interacting with various biomolecules.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: Its unique properties may be exploited in the development of advanced materials and chemical processes.

Mechanism of Action

3-Phenyl-1-azaspiro[4.5]decane hydrochloride can be compared with other similar compounds, such as 3-Phenyl-2-azaspiro[4.5]decane hydrochloride and 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride. While these compounds share structural similarities, their unique substituents and functional groups result in different chemical and biological properties.

Comparison with Similar Compounds

  • 3-Phenyl-2-azaspiro[4.5]decane hydrochloride

  • 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride

This comprehensive overview provides a detailed understanding of 3-Phenyl-1-azaspiro[45]decane hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-phenyl-1-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N.ClH/c1-3-7-13(8-4-1)14-11-15(16-12-14)9-5-2-6-10-15;/h1,3-4,7-8,14,16H,2,5-6,9-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQSMFMBAFLLEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(CN2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-1-azaspiro[4.5]decane hydrochloride
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3-Phenyl-1-azaspiro[4.5]decane hydrochloride
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3-Phenyl-1-azaspiro[4.5]decane hydrochloride
Reactant of Route 4
3-Phenyl-1-azaspiro[4.5]decane hydrochloride
Reactant of Route 5
3-Phenyl-1-azaspiro[4.5]decane hydrochloride
Reactant of Route 6
3-Phenyl-1-azaspiro[4.5]decane hydrochloride

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